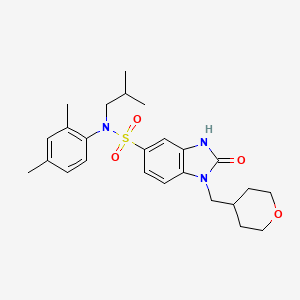

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of CD12681 involves several steps, starting from commercially available starting materials. The preparation of analogues 11d and 11e, which are structurally related to CD12681, begins with the condensation of 3-fluoro-4-nitrobenzenesulfonyl chloride with aniline to form a sulfonamide intermediate. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with ethyl thioglycolate, followed by reduction and in situ cyclization to yield the final product . Industrial production methods for CD12681 are not widely documented, but custom synthesis services are available for research purposes .

Analyse Chemischer Reaktionen

CD12681 undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.

Substitution Reactions: CD12681 can participate in nucleophilic substitution reactions, particularly involving its sulfonamide group.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

CD12681 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the function of RORγ and its role in various biological processes.

Biology: Investigated for its effects on IL-17 inflammatory cell recruitment and its potential to modulate immune responses.

Medicine: Explored as a preclinical candidate for the topical treatment of psoriasis and other autoimmune diseases.

Industry: Utilized in the development of new therapeutic agents targeting RORγ for the treatment of inflammatory and autoimmune conditions

Wirkmechanismus

CD12681 exerts its effects by acting as an inverse agonist of RORγ. It binds to the ligand-binding domain of RORγ, leading to a conformational change that inhibits the receptor’s activity. This inhibition reduces the expression of IL-17 and other pro-inflammatory cytokines, thereby decreasing the recruitment of inflammatory cells and alleviating symptoms of psoriasis .

Vergleich Mit ähnlichen Verbindungen

CD12681 ist einzigartig in seiner hohen Potenz und Selektivität als inverser Agonist von RORγ. Ähnliche Verbindungen umfassen:

T0901317 (ML125): Zuerst als LXRα-Agonist identifiziert, später aber als potenter inverser Agonist von RORγ entdeckt.

ML124: Ein Derivat von T0901317 mit reduzierter LXRα-Aktivität und erhöhter inverser Agonistaktivität von RORγ.

Andere inverse RORγ-Agonisten: Es wurden verschiedene andere Verbindungen entwickelt, die auf RORγ abzielen, aber CD12681 zeichnet sich durch seine spezifische Aktivität und sein Potenzial für die topische Anwendung bei der Behandlung von Psoriasis aus.

Biologische Aktivität

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse pharmacological properties.

The molecular formula of this compound is C25H33N3O4S, indicating a complex structure that contributes to its biological activities. The sulfonamide group is particularly significant in medicinal chemistry, often associated with antibacterial and anti-inflammatory effects.

Benzimidazole derivatives, including this compound, typically exert their biological effects through multiple mechanisms. These may include:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation.

- Modulation of Protein Interactions : Compounds like this may interact with various proteins, altering their function and influencing cellular pathways.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial activity. For instance:

- Antibacterial Properties : Studies have shown that related benzimidazole derivatives effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some benzimidazole derivatives demonstrate antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. For example:

- Reduction of Inflammatory Markers : Compounds have been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models .

- Pain Relief : Certain derivatives exhibit analgesic effects comparable to standard pain relief medications .

Case Studies

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Assessment :

Data Table: Biological Activities of Related Benzimidazole Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 µg/mL |

| Compound B | Antifungal | Candida albicans | 20 µg/mL |

| Compound C | Anti-inflammatory | Pro-inflammatory cytokines | 30% reduction |

| Target Compound | Antimicrobial | Staphylococcus aureus | 10 µg/mL |

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJZXXYHNBHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.